Dextrorphan-d3 Tartrate Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

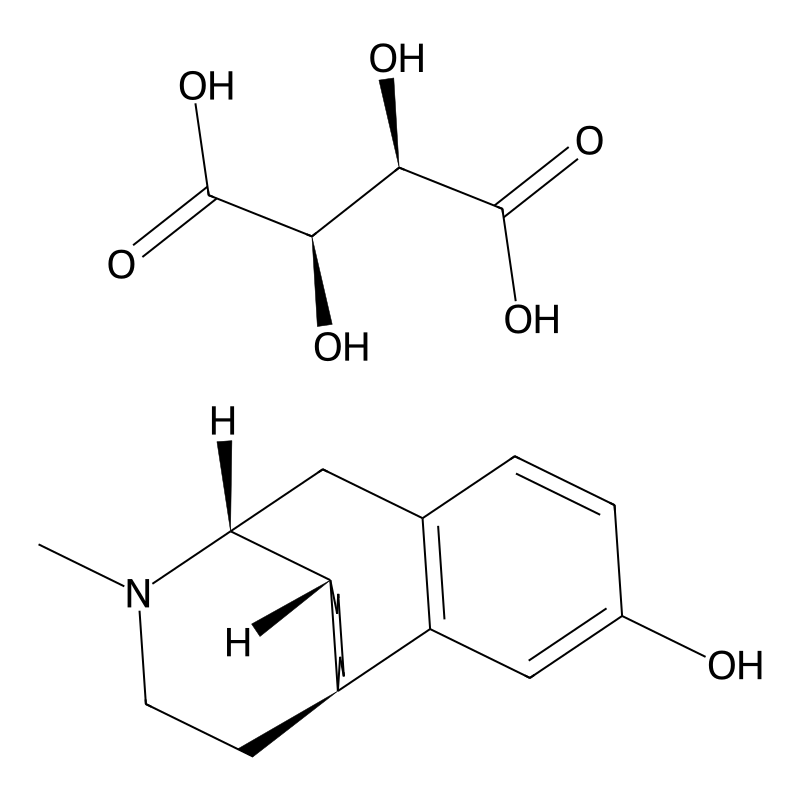

Dextrorphan-d3 Tartrate Salt is a deuterium-labeled derivative of Dextrorphan, which is an active metabolite of Dextromethorphan, a widely used cough suppressant. This compound is classified as an orally active synthetic morphine analog and exhibits analgesic properties, making it relevant in pain management contexts. The chemical formula for Dextrorphan-d3 Tartrate Salt is C21H31NO7, and its structure includes a tartrate salt that enhances its stability and solubility, allowing for more effective pharmacological applications .

- Hydrolysis: In aqueous environments, the tartrate component may hydrolyze, releasing Dextrorphan.

- Oxidation: The alcohol functional groups can be oxidized to form ketones or aldehydes.

- Substitution Reactions: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, potentially forming derivatives with varied pharmacological properties .

Dextrorphan-d3 Tartrate Salt exhibits significant biological activity, primarily as an analgesic. Its mechanism of action involves modulation of the N-methyl-D-aspartate receptor and sigma receptors in the central nervous system. This modulation contributes to its pain-relieving effects without the addictive potential associated with traditional opioids. Additionally, it has been studied for its neuroprotective properties and potential role in treating conditions like neuropathic pain .

The synthesis of Dextrorphan-d3 Tartrate Salt typically involves several steps:

- Preparation of Dextrorphan: Starting with Dextromethorphan, a series of reactions are performed to convert it into Dextrorphan.

- Deuteration: Incorporating deuterium into the molecule is achieved through specific deuterated reagents during the synthesis process.

- Formation of Tartrate Salt: The final step involves reacting Dextrorphan-d3 with tartaric acid to form the tartrate salt, enhancing solubility and stability.

These methods ensure high purity and yield of the final product, making it suitable for pharmaceutical applications .

Dextrorphan-d3 Tartrate Salt has several applications:

- Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques due to its unique isotopic labeling.

- Pharmaceutical Research: Investigated for its analgesic properties and potential therapeutic uses in pain management and neuroprotection.

- Drug Development: Used in studies aimed at developing new analgesics with reduced side effects compared to traditional opioids .

Interaction studies have shown that Dextrorphan-d3 Tartrate Salt can influence various neurotransmitter systems. It interacts with:

- N-methyl-D-aspartate Receptors: Modulating excitatory neurotransmission.

- Sigma Receptors: Affecting mood and perception of pain.

- Cytochrome P450 Enzymes: Potentially influencing drug metabolism pathways.

These interactions highlight its importance in both therapeutic contexts and drug-drug interaction studies .

Dextrorphan-d3 Tartrate Salt shares similarities with several other compounds, particularly within the class of morphine analogs and deuterated pharmaceuticals. Here are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Dextromethorphan | Cough suppressant; non-opioid antitussive | Commonly used; lacks significant analgesic activity |

| Levorphanol | Opioid analgesic; more potent than morphine | Stronger analgesic effects; higher addiction potential |

| Dextrorphan | Active metabolite of Dextromethorphan; mild analgesic | Less potent than Levorphanol; lower abuse potential |

| Dextromethorphan-d3 | Deuterated form of Dextromethorphan | Useful for tracing studies in pharmacokinetics |

Dextrorphan-d3 Tartrate Salt stands out due to its specific deuterium labeling, enhancing analytical precision while retaining significant biological activity without the addictive properties seen in traditional opioids .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

04WQU6T9QI

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Use Classification

Dates

2: Opioids for pain. Med Lett Drugs Ther. 2018 Apr 9;60(1544):57-64. PubMed PMID: 29664446.

3: Le Rouzic V, Narayan A, Hunkle A, Marrone GF, Lu Z, Majumdar S, Xu J, Pan YX, Pasternak GW. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic. Anesth Analg. 2018 Apr 11. doi: 10.1213/ANE.0000000000003360. [Epub ahead of print] PubMed PMID: 29649035.

4: Watson AR, Roberts A. Identifying Levorphanol Ingestion Using Urine Biomarkers in Health Care Patients. Pain Physician. 2018 Mar;21(2):E167-E171. PubMed PMID: 29565959.

5: Reddy A, Ng A, Mallipeddi T, Bruera E. Levorphanol for Treatment of Intractable Neuropathic Pain in Cancer Patients. J Palliat Med. 2018 Mar;21(3):399-402. doi: 10.1089/jpm.2017.0475. Epub 2018 Jan 29. PubMed PMID: 29377758.

6: Els C, Jackson TD, Kunyk D, Lappi VG, Sonnenberg B, Hagtvedt R, Sharma S, Kolahdooz F, Straube S. Adverse events associated with medium- and long-term use of opioids for chronic non-cancer pain: an overview of Cochrane Reviews. Cochrane Database Syst Rev. 2017 Oct 30;10:CD012509. doi: 10.1002/14651858.CD012509.pub2. Review. PubMed PMID: 29084357.

7: Tran HQ, Chung YH, Shin EJ, Tran TV, Jeong JH, Jang CG, Nah SY, Yamada K, Nabeshima T, Kim HC. MK-801, but not naloxone, attenuates high-dose dextromethorphan-induced convulsive behavior: Possible involvement of the GluN2B receptor. Toxicol Appl Pharmacol. 2017 Nov 1;334:158-166. doi: 10.1016/j.taap.2017.09.010. Epub 2017 Sep 13. PubMed PMID: 28916251.

8: Masocha W, González LG, Agil A. Distinguishing subgroups among μ-opioid receptor agonists using Na(+),K(+)-ATPase as an effector mechanism. Eur J Pharmacol. 2016 Mar 5;774:43-9. doi: 10.1016/j.ejphar.2016.01.010. Epub 2016 Jan 26. PubMed PMID: 26825542.

9: Gudin J, Fudin J, Nalamachu S. Levorphanol use: past, present and future. Postgrad Med. 2016 Jan;128(1):46-53. doi: 10.1080/00325481.2016.1128308. Epub 2015 Dec 27. Review. PubMed PMID: 26635068.

10: Pham TC, Fudin J, Raffa RB. Is levorphanol a better option than methadone? Pain Med. 2015 Sep;16(9):1673-9. doi: 10.1111/pme.12795. Epub 2015 Aug 26. Review. PubMed PMID: 26307179.

11: DePriest AZ, Puet BL, Holt AC, Roberts A, Cone EJ. Metabolism and Disposition of Prescription Opioids: A Review. Forensic Sci Rev. 2015 Jul;27(2):115-45. Review. PubMed PMID: 26227254.

12: Bertaso A, Musile G, Gottardo R, Seri C, Tagliaro F. Chiral analysis of methorphan in opiate-overdose related deaths by using capillary electrophoresis. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Sep 1;1000:130-5. doi: 10.1016/j.jchromb.2015.07.024. Epub 2015 Jul 19. PubMed PMID: 26226106.

13: Brown R, Howard R, Candy B, Sampson EL. Opioids for agitation in dementia. Cochrane Database Syst Rev. 2015 May 14;(5):CD009705. doi: 10.1002/14651858.CD009705.pub2. Review. PubMed PMID: 25972091.

14: Prommer E. Levorphanol: revisiting an underutilized analgesic. Palliat Care. 2014 May 11;8:7-10. doi: 10.4137/PCRT.S13489. eCollection 2014. Review. PubMed PMID: 25278763; PubMed Central PMCID: PMC4168847.

15: Kurogi K, Chepak A, Hanrahan MT, Liu MY, Sakakibara Y, Suiko M, Liu MC. Sulfation of opioid drugs by human cytosolic sulfotransferases: metabolic labeling study and enzymatic analysis. Eur J Pharm Sci. 2014 Oct 1;62:40-8. doi: 10.1016/j.ejps.2014.05.003. Epub 2014 May 14. PubMed PMID: 24832963; PubMed Central PMCID: PMC4459640.

16: Wu HY, Cunningham BT. Point-of-care detection and real-time monitoring of intravenously delivered drugs via tubing with an integrated SERS sensor. Nanoscale. 2014 May 21;6(10):5162-71. doi: 10.1039/c4nr00027g. PubMed PMID: 24699532.

17: Atkinson TJ, Fudin J, Pandula A, Mirza M. Medication pain management in the elderly: unique and underutilized analgesic treatment options. Clin Ther. 2013 Nov;35(11):1669-89. doi: 10.1016/j.clinthera.2013.09.008. Epub 2013 Oct 22. Review. PubMed PMID: 24161287.

18: Faskowitz AJ, Kramskiy VN, Pasternak GW. Methadone-induced hypoglycemia. Cell Mol Neurobiol. 2013 May;33(4):537-42. doi: 10.1007/s10571-013-9919-6. Epub 2013 Mar 7. PubMed PMID: 23467779; PubMed Central PMCID: PMC3622167.

19: Schattauer SS, Miyatake M, Shankar H, Zietz C, Levin JR, Liu-Chen LY, Gurevich VV, Rieder MJ, Chavkin C. Ligand directed signaling differences between rodent and human κ-opioid receptors. J Biol Chem. 2012 Dec 7;287(50):41595-607. doi: 10.1074/jbc.M112.381368. Epub 2012 Oct 19. PubMed PMID: 23086943; PubMed Central PMCID: PMC3516711.

20: Gyulai Z, Udvardy A, Cs Bényei A, Fichna J, Gach K, Storr M, Tóth G, Antus S, Berényi S, Janecka A, Sipos A. Synthesis and opioid activity of novel 6-ketolevorphanol derivatives. Med Chem. 2013 Feb;9(1):1-10. PubMed PMID: 22741803.